3-Butynyl p-toluenesulfonate (3-BPTS) is an organic compound with the chemical formula C₁₁H₁₂O₃S. It is synthesized by reacting 3-butynol with p-toluenesulfonyl chloride in the presence of a base, such as pyridine. 3-BPTS appears as a colorless to light yellow liquid or viscous liquid at room temperature [].
-BPTS finds use in various organic chemistry applications due to its unique reactivity profile. Here are some notable examples:
While research on 3-BPTS is ongoing, some studies suggest its potential application in other areas, including:
3-Butynyl p-toluenesulfonate is an organic compound with the molecular formula C₁₁H₁₂O₃S and a molecular weight of 224.27 g/mol. It is classified as an alkynyl sulfonate, characterized by the presence of a butynyl group (a three-carbon chain with a triple bond) attached to a p-toluenesulfonate moiety. This compound is known for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds and as a precursor for various chemical transformations .
3-BTS should be handled with care following standard laboratory safety protocols for organic chemicals. Specific data on its toxicity is limited, but potential hazards include:
While specific biological activities of 3-butynyl p-toluenesulfonate are not extensively documented, compounds with similar structures often exhibit notable biological properties. Sulfonates are known to have antimicrobial and antifungal activities. The presence of the alkyne group may also provide potential for interactions with biological targets, such as enzymes involved in metabolic pathways .
The synthesis of 3-butynyl p-toluenesulfonate typically involves the reaction of 3-butynol with p-toluenesulfonyl chloride in the presence of a base such as pyridine. The general reaction can be summarized as follows:
This method is favored for its straightforward approach to synthesizing the compound efficiently .
3-Butynyl p-toluenesulfonate finds applications in various fields, including:
Interaction studies involving 3-butynyl p-toluenesulfonate focus on its reactivity with nucleophiles and organometallic reagents. These studies help elucidate its role in synthetic pathways and its potential utility in developing new compounds with desired properties. Research indicates that variations in substituents on the aromatic ring can significantly influence reactivity and selectivity in reactions involving this compound .
Several compounds share structural similarities with 3-butynyl p-toluenesulfonate. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
4-Methylbenzenesulfonyl chloride | Sulfonate | Reactive electrophile used in substitution |
1-Octyne | Alkyne | Longer carbon chain; lacks sulfonate group |
Propargyl alcohol | Alcohol | Contains hydroxyl group instead of sulfonate |
3-Butynyl p-toluenesulfonate is unique due to its combination of an alkyne functionality with a sulfonate group, providing distinct reactivity patterns not found in simple alkynes or sulfonates alone. This dual functionality allows it to serve multiple roles in synthetic chemistry, making it a valuable compound for researchers and chemists alike .
Irritant